3,5-Dihydroxybenzylamine hydrochloride
Overview
Description
3,5-Dihydroxybenzylamine hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . It is commonly used as a reagent in organic synthesis and as an intermediate in the production of other chemicals . This compound is also a useful scaffold for drug design and development .
Scientific Research Applications
3,5-Dihydroxybenzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate for the production of complex compounds.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for biochemical pathways.
Industry: The compound is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
Target of Action
3,5-Dihydroxybenzylamine hydrochloride is a chemical used as a reagent for organic synthesis . It has also been used as an intermediate for the production of other chemicals and in the synthesis of complex compounds . .
Mode of Action
It is known to be used in organic synthesis and as an intermediate in the production of other chemicals
Pharmacokinetics
As a chemical used in organic synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
As a reagent used in organic synthesis, its effects would depend on the specific reactions it is used in .
Action Environment
As a chemical used in organic synthesis, these factors would likely depend on the specific context of its use .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reagent for organic synthesis . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of these reactions. The nature of these interactions would depend on the specific reactions in which 3,5-Dihydroxybenzylamine hydrochloride is used.
Cellular Effects
As a reagent for organic synthesis, it is likely that its effects on cells would largely depend on the specific reactions in which it is used .
Molecular Mechanism
As a reagent for organic synthesis, it may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a reagent for organic synthesis, it may interact with various enzymes or cofactors in the context of these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxybenzylamine hydrochloride typically involves the reaction of 3,5-dihydroxybenzaldehyde with ammonia or an amine under reducing conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxybenzylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzylamine: Similar in structure but with different hydroxyl group positions.
4-Hydroxybenzylamine: Lacks one hydroxyl group compared to 3,5-Dihydroxybenzylamine hydrochloride.
5-Hydroxybenzylamine: Another structural isomer with a single hydroxyl group.
Uniqueness
This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical and biological properties . This uniqueness makes it particularly valuable in drug design and as a biochemical probe .
Properties
IUPAC Name |
5-(aminomethyl)benzene-1,3-diol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-4-5-1-6(9)3-7(10)2-5;/h1-3,9-10H,4,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHPSBGVKUBVMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957864-31-2 | |
Record name | 1,3-Benzenediol, 5-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957864-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.